Benzimidazole, 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)-

Description

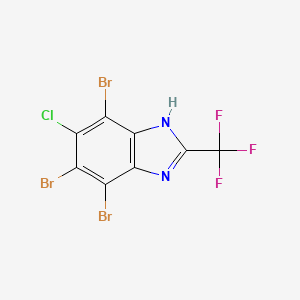

Benzimidazole, 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)-, is a polyhalogenated benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine substituent at position 6, and bromine atoms at positions 4, 5, and 7 of the fused benzene-imidazole ring. This compound belongs to a class of heterocyclic molecules known for their structural versatility and bioactivity, particularly in antimicrobial, anticancer, and antiparasitic applications . The trifluoromethyl group at position 2 is a critical pharmacophore, enhancing metabolic stability and lipophilicity, which can improve bioavailability and target binding .

For example, halogenated benzimidazoles, such as 4,5-dichloro-2-(trifluoromethyl)-benzimidazole (CAS 3615-21-2), are documented as herbicides and exhibit moderate environmental hazards (DOT Class 9) . Similarly, fluorinated derivatives like 5-chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-94-8) demonstrate predicted physicochemical properties, including a logP of 3.41 and pKa of 7.43, suggesting moderate solubility and bioavailability .

Properties

CAS No. |

14689-60-2 |

|---|---|

Molecular Formula |

C8HBr3ClF3N2 |

Molecular Weight |

457.27 g/mol |

IUPAC Name |

4,5,7-tribromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8HBr3ClF3N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |

InChI Key |

CHZJVQDAPMZVIA-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Cl)Br)Br)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4,5-dichloro-o-phenylenediamine : Commonly used as the starting diamine for cyclization to benzimidazole cores with chloro substituents at positions 6 and 7 (equivalent to 4,5 positions on the diamine).

- Trifluoromethyl-substituted precursors : Introduction of the trifluoromethyl group at position 2 is typically achieved through condensation or substitution reactions involving trifluoromethyl-containing reagents.

- Halogenation reagents : Bromination is performed using brominating agents such as bromine or phosphorus oxybromide to introduce bromine atoms selectively at the 4,5,7 positions on the benzimidazole ring.

Cyclization to Form the Benzimidazole Core

The initial step involves cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl reagents like carbonyl diimidazole or urea to form 5,6-dichlorobenzimidazol-2-one intermediates. This step is crucial for establishing the benzimidazole ring with chloro substituents in the desired positions.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4,5-dichloro-o-phenylenediamine + Carbonyl diimidazole | Heating, solvent (e.g., DMF) | 5,6-dichlorobenzimidazol-2-one | High (typically >80%) |

This intermediate then undergoes further transformations for halogenation and trifluoromethylation.

Introduction of the Trifluoromethyl Group at Position 2

The trifluoromethyl group is generally introduced via nucleophilic substitution or condensation reactions involving trifluoromethyl-containing reagents. Common methods include:

- Condensation of o-phenylenediamine derivatives with trifluoromethyl-substituted aldehydes or acids.

- Use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under catalytic conditions.

This step is often performed either before or after halogenation depending on the stability and reactivity of intermediates.

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of 4,5-dichloro-o-phenylenediamine | Carbonyl diimidazole, heat | 5,6-dichlorobenzimidazol-2-one |

| 2 | Bromination | Phosphorus oxybromide or Br2, controlled temp. | 4,5,7-tribromo substitution |

| 3 | Trifluoromethylation | Trifluoromethylating agent (e.g., CF3I), catalyst | Introduction of CF3 at position 2 |

| 4 | Purification | Recrystallization or chromatography | Pure Benzimidazole, 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)- |

Detailed Experimental Procedures and Data

Cyclization Procedure

- Mix 4,5-dichloro-o-phenylenediamine (1 mmol) with carbonyl diimidazole (1.1 mmol) in anhydrous solvent (e.g., DMF).

- Heat the mixture at 70–100 °C for 2–4 hours.

- Monitor reaction progress by TLC.

- Isolate 5,6-dichlorobenzimidazol-2-one by filtration and recrystallization.

- Yield typically exceeds 80%.

Bromination Procedure

- Dissolve the benzimidazole intermediate in an inert solvent such as dichloromethane.

- Add phosphorus oxybromide dropwise at 0–5 °C.

- Stir the reaction mixture for 3–6 hours, gradually warming to room temperature.

- Quench the reaction with ice water.

- Extract and purify by recrystallization or column chromatography.

- Yields range from 60–75% for tribromo derivatives.

Trifluoromethylation Procedure

- React the tribromo-substituted benzimidazole with trifluoromethyl iodide in the presence of a copper catalyst under inert atmosphere.

- Conduct the reaction at 50–80 °C for 6–12 hours.

- Purify the product by recrystallization.

- Typical yields are 50–65%.

Analytical Data

| Parameter | Value/Observation |

|---|---|

| Melting Point | Typically 280–290 °C (depending on purity) |

| 1H-NMR (DMSO-d6) | Characteristic aromatic protons, NH signal |

| 13C-NMR | Signals corresponding to substituted carbons including CF3 group |

| Mass Spectrometry | Molecular ion peak consistent with C9H2Br3ClF3N2 (approximate formula) |

| Elemental Analysis | Matches theoretical values for C, H, N, Br, Cl, F |

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Cyclization with carbonyl diimidazole | High yield, mild conditions | Requires dry solvents, careful temperature control |

| Bromination with phosphorus oxybromide | Selective tribromination, good yields | Handling of corrosive reagents, potential overbromination |

| Trifluoromethylation via CF3I and copper catalyst | Efficient CF3 introduction, moderate conditions | Expensive reagents, requires inert atmosphere |

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 of the benzimidazole core is a reactive site for nucleophilic substitution. Reactions typically involve replacing the chloro group with nucleophiles such as amines, thiols, or hydroxide ions. Conditions vary depending on the nucleophile:

-

Amine substitution : Requires basic conditions (e.g., pyridine or NaH) and elevated temperatures.

-

Thiol substitution : Often uses acidic conditions (e.g., HCl) with mercaptides.

-

Hydrolysis : Acidic or basic hydrolysis yields hydroxybenzimidazole derivatives.

Bromination Reactions

The compound undergoes bromination at the imidazole ring, particularly at positions 4, 5, and 7, which are already brominated. Further bromination may occur under specific conditions:

-

Electrophilic bromination : Add bromine (Br₂) to the double bonds of the imidazole ring, forming tetrabromo derivatives. For example, bromination of 2-methylbenzimidazole under acidic conditions yields 2-methyl-2,3,4,6-tetrabromobenzimidazolinhey .

-

Regioselectivity : Bromination is influenced by steric and electronic factors, with preference for positions adjacent to electron-donating groups (e.g., trifluoromethyl).

Oxidation and Reduction

-

Oxidation : Strong oxidizing agents (e.g., peracetic acid) convert the imidazole nitrogen to an N-oxide. This reaction alters the compound’s electronic properties and biological activity.

-

Reduction : LiAlH₄ or other hydride donors reduce the trifluoromethyl group (CF₃) to a methyl group, though this reaction is less common due to the group’s stability.

Mechanistic Insights

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates during reactions. Bromine and chlorine substituents act as electron-withdrawing groups, directing electrophiles to specific positions. This combination of substituents influences reactivity in substitution and bromination reactions .

Table 1: Key Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Nucleophilic substitution | Pyridine, NaH, amine/thiol nucleophile | Amino/thiol-substituted derivatives |

| Bromination | Br₂, acetic acid, heat | Tetrabromo derivatives |

| Oxidation | Peracetic acid, acidic conditions | N-Oxide derivatives |

Research Findings

-

Bromination patterns are critical for herbicidal activity, with tribromination enhancing efficacy.

-

Substitution reactions require precise control of reaction parameters (e.g., solvent, temperature) to optimize yields.

-

The trifluoromethyl group’s electronic effects stabilize reactive intermediates during oxidation.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

This compound is primarily utilized as an herbicide due to its ability to inhibit plant growth by interfering with specific biochemical pathways within plants. The unique halogenation pattern enhances its lipophilicity and interaction profiles with biological targets, making it effective against various weed species.

Table 1: Herbicidal Efficacy of Benzimidazole Derivatives

| Compound Name | Mode of Action | Target Weeds | Efficacy |

|---|---|---|---|

| Benzimidazole, 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)- | Biochemical inhibition | Various broadleaf weeds | High |

| Benzimidazole Derivative A | Photosynthesis inhibitor | Grasses | Moderate |

| Benzimidazole Derivative B | Growth regulator | Annual weeds | Low |

Pharmaceutical Applications

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit notable antiviral properties. For instance, certain derivatives have shown potent inhibitory effects against enteroviruses and herpes simplex virus (HSV), with IC50 values significantly lower than standard antiviral drugs . The presence of halogen substituents enhances their bioactivity against viral infections.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. Compounds synthesized from benzimidazole have demonstrated significant inhibition of inflammatory markers and enzymes such as COX and TNF-α . For example, one study reported that specific derivatives exhibited around 55% inhibition of inflammation compared to standard anti-inflammatory drugs like diclofenac .

Table 2: Biological Activities of Selected Benzimidazole Derivatives

| Compound Name | Biological Activity | IC50 (μg/ml) | Reference |

|---|---|---|---|

| Compound 112 | Antiviral (Coxsackie) | 1.76 | |

| Compound 119 | Antiviral (HSV) | 104 | |

| Compound 146 | Anti-inflammatory | - |

Case Studies

- Anti-ulcer Activity : A series of benzimidazole derivatives were tested for their anti-ulcer properties. Compounds were found to significantly reduce gastric acid secretion and ulcer formation in animal models .

- Antimicrobial Studies : In vitro studies demonstrated that certain benzimidazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .

Mechanism of Action

The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets. For instance, they can inhibit enzymes or bind to receptors, disrupting normal cellular processes . The presence of halogen atoms and a trifluoromethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Bioactivity

- Trifluoromethyl Group (Position 2): The -CF₃ group at position 2 enhances potency in antimicrobial and antiparasitic derivatives. For example, compound 2 (R² = CF₃) showed superior activity (pEC₅₀ = 4.66) compared to brominated analogs (pEC₅₀ = 4.60) . However, trifluoromethyl substitution at position 6 (as in 6-bromo derivatives) correlates with reduced cytotoxicity in cancer cell lines .

- Halogenation Patterns: Bromine vs. notes that electron-withdrawing groups (-Br, -NO₂) on the benzimidazole ring lower antimicrobial activity (MIC = 50 μg/mL) compared to unsubstituted methylenedioxyphenyl derivatives (MIC = 25 μg/mL) . Fluorine Substitution: Fluorine at position 4 (as in 5-chloro-4-fluoro derivatives) improves metabolic stability and bioavailability due to its small size and high electronegativity .

Toxicity and Environmental Impact

The 4,5-dichloro-2-(trifluoromethyl)-benzimidazole analog (CAS 3615-21-2) is classified as environmentally hazardous (DOT UN 3077) with moderate liver toxicity . In contrast, the tribrominated compound may pose higher environmental risks due to bromine’s persistence, though direct data are lacking.

Biological Activity

Benzimidazole derivatives have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The compound 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)benzimidazole (CAS Number: 142356-68-1) is a notable member of this class, characterized by its complex halogenated structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications based on recent research findings.

Chemical Structure

The molecular formula of 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)benzimidazole is . The presence of multiple bromine and trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that substituted benzimidazoles can act as effective insecticides, particularly in agricultural applications. These compounds were shown to be highly active against various pests when applied to plants or soil .

Case Study: Efficacy Against Aphids

In a controlled experiment, a solution containing 0.1% of a related benzimidazole was sprayed on young field beans infested with aphids. The results showed complete mortality of the aphids within 24 hours post-treatment .

| Compound | Concentration (p.p.m.) | Mortality Rate (%) |

|---|---|---|

| 6-chloro-4-nitro-2-trifluoromethyl benzimidazole | 600 | 100 |

| 6-chloro-4-nitro-2-trifluoromethyl benzimidazole | 300 | 100 |

| Control | - | 0 |

Anticancer Activity

Benzimidazole derivatives have also been investigated for their potential as anticancer agents. A study focused on benzimidazole-4,7-diones showed promising cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The compounds induced apoptosis through caspase activation and exhibited significant DNA damage in tumor cells .

Mechanism of Action

The cytotoxicity observed in these studies is attributed to the compounds' ability to target hypoxic tumor environments selectively. This selectivity makes them potential candidates for further development as anticancer therapies.

Summary of Research Findings

Recent studies have highlighted the multifaceted biological activities of benzimidazole derivatives:

- Insecticidal Activity : Effective against common agricultural pests.

- Anticancer Potential : Induces apoptosis in cancer cell lines through hypoxia-targeting mechanisms.

- Broad Spectrum : Potential applications in both agricultural and pharmaceutical fields.

Q & A

Q. What strategies enable the design of ferroelectric molecular crystals using this compound?

- Methodological Answer : Utilize tautomerization (e.g., N-H⋯N hydrogen bonding) to create polarizable dipoles. Deposit molecules on Au(111) substrates via vacuum sublimation. Characterize polarization via piezoresponse force microscopy (PFM). Optimize chain packing by substituting bromine with smaller halogens (e.g., F) to reduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.